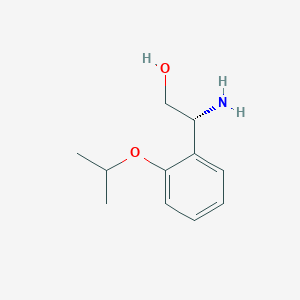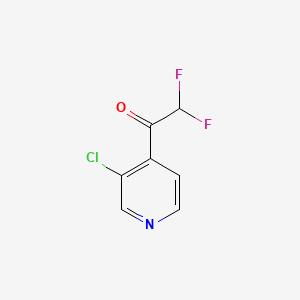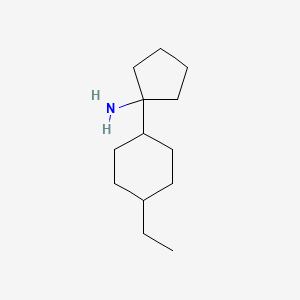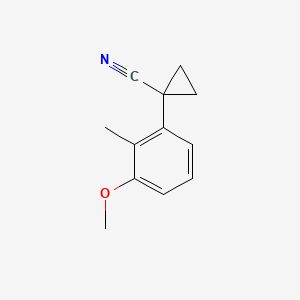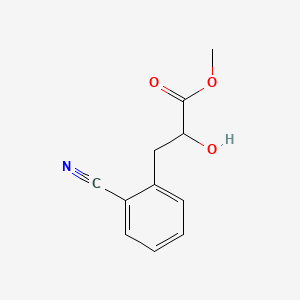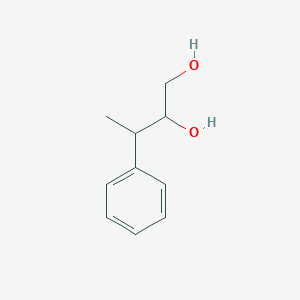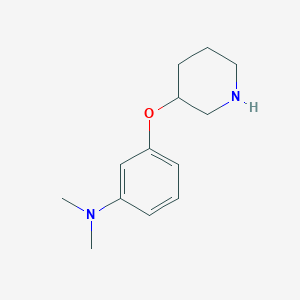![molecular formula C8H7ClN2 B13608735 5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
5-(Chloromethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE is an aromatic compound that contains a benzene ring fused with a diazole ring The presence of a chloromethyl group attached to the benzene ring makes it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE typically involves the chloromethylation of 1H-1,3-benzodiazole. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the benzylic position of the benzodiazole ring.
Industrial Production Methods
Industrial production of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc iodide have been explored to improve the efficiency and environmental friendliness of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methylbenzodiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE involves its reactivity at the chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific derivative formed and its intended application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE: Contains a chloromethyl group on a benzodiazole ring.
5-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOLE: Contains a hydroxymethyl group instead of a chloromethyl group.
5-(METHYLMETHYL)-1H-1,3-BENZODIAZOLE: Contains a methyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 5-(CHLOROMETHYL)-1H-1,3-BENZODIAZOLE makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from similar compounds, allowing for a broader range of applications in synthesis and research .
Eigenschaften
Molekularformel |
C8H7ClN2 |
|---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
6-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
InChI-Schlüssel |
FXVKZSXKOBLQOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CCl)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




